molecular formula C15H26N2O2 B2785583 Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate CAS No. 890091-76-6

Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate

Cat. No. B2785583
CAS RN: 890091-76-6
M. Wt: 266.385
InChI Key: IQJCIKOQCJLDKT-UHFFFAOYSA-N
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Description

Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate is a chemical compound that belongs to the class of spirocyclic compounds. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The exact mechanism of action of Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various molecular targets such as ion channels, enzymes, and receptors.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been found to modulate the activity of ion channels such as voltage-gated sodium channels and calcium channels. Additionally, it has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory process. Furthermore, it has been found to interact with various receptors such as GABA receptors and opioid receptors, which are involved in pain modulation.

Advantages and Limitations for Lab Experiments

Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively stable. Additionally, it exhibits potent biological activities at low concentrations, making it an attractive candidate for drug discovery. However, there are also limitations associated with its use in lab experiments. It has been found to exhibit poor solubility in aqueous solutions, which may limit its application in certain assays. Additionally, its mechanism of action is not fully understood, which may hinder its optimization as a therapeutic agent.

Future Directions

There are several future directions for the research on Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate. One potential area of research is the optimization of its biological activities through structure-activity relationship studies. Additionally, its potential as a chiral auxiliary in asymmetric synthesis could be further explored. Furthermore, its use as a potential therapeutic agent for various diseases such as cancer and epilepsy could be investigated. Finally, the development of novel synthetic routes for the preparation of this compound could be explored to improve its availability and reduce its cost.

Synthesis Methods

The synthesis of Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate can be achieved through several methods. One of the most commonly used methods involves the reaction of 1-methylpiperidine-4-carboxylic acid with ethyl 2-oxocyclohexanecarboxylate in the presence of a catalyst such as triethylamine. The reaction proceeds through a spirocyclization process to form the target compound.

Scientific Research Applications

Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, it has been found to possess potent anti-tumor activity against various cancer cell lines. Furthermore, it has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

ethyl 1'-methylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4'-piperidine]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-3-19-14(18)12-11-15(6-9-16(2)10-7-15)17-8-4-5-13(12)17/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJCIKOQCJLDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C)N3C1CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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